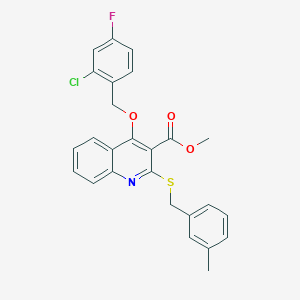
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C26H21ClFNO3S and its molecular weight is 481.97. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Transformations
Quinoline derivatives are recognized for their efficacy as fluorophores, utilized in biochemistry and medicine for studying various biological systems. The search for new compounds with enhanced sensitivity and selectivity is ongoing, highlighting the importance of quinoline derivatives in the development of potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). Further, novel methodologies for constructing quinoline-2-carboxylate derivatives through rhodium-catalyzed oxidative annulation emphasize the utility of these compounds in pharmaceutical industries (Wang et al., 2018).
Molecular Docking and Biological Studies
Research into methylation reactions of quinoline derivatives sheds light on their potential as inhibitors of Hepatitis B Virus replication, revealing significant biological activities that merit further exploration for therapeutic applications (Kovalenko et al., 2020). Additionally, the synthesis of non-phenolic bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids in fluoro acid medium illustrates the diverse synthetic applications and potential biological significance of these compounds (Planchenault et al., 1993).
Antimycobacterial Properties
A series of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates demonstrated promising anti-tuberculosis activity, highlighting the potential of quinoline derivatives in combating bacterial infections, including drug-resistant strains (Venugopala et al., 2020). This finding underscores the importance of quinoline derivatives in the development of new antimicrobial agents.
Optical Properties and Applications
The study of optical properties of quinoline derivatives reveals their potential as invisible ink dyes, demonstrating the compound's utility beyond medicinal applications and into the realm of material science (Bogza et al., 2018).
properties
IUPAC Name |
methyl 4-[(2-chloro-4-fluorophenyl)methoxy]-2-[(3-methylphenyl)methylsulfanyl]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClFNO3S/c1-16-6-5-7-17(12-16)15-33-25-23(26(30)31-2)24(20-8-3-4-9-22(20)29-25)32-14-18-10-11-19(28)13-21(18)27/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVGUIUNRMDOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-chloro-4-fluorobenzyl)oxy)-2-((3-methylbenzyl)thio)quinoline-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

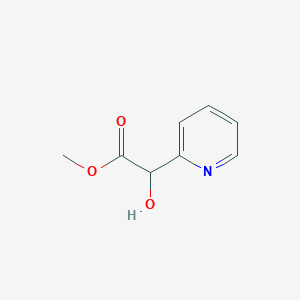
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)
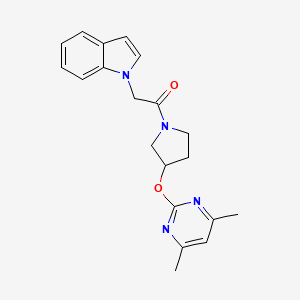
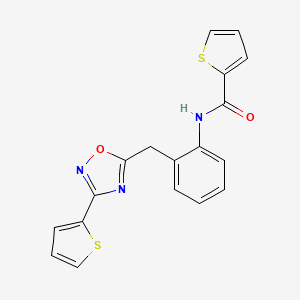
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2968881.png)

![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)
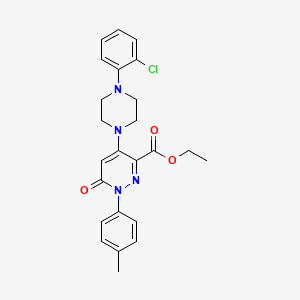
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)pivalamide](/img/structure/B2968889.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(4-fluoro-3-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2968892.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2968894.png)

![3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2968897.png)